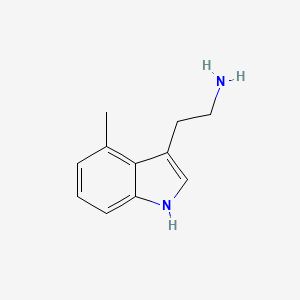

1h-Indole-3-ethanamine, 4-methyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-2-4-10-11(8)9(5-6-12)7-13-10/h2-4,7,13H,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUCAQZMPVIYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978097 | |

| Record name | 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62500-89-4 | |

| Record name | 4-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62500-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-ethanamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062500894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1H-Indole-3-ethanamine, 4-methyl- (4-Methyltryptamine)

This guide provides an in-depth technical analysis of 1H-Indole-3-ethanamine, 4-methyl- (commonly known as 4-Methyltryptamine or 4-MeT ), a structural analog of the endogenous neurotransmitter serotonin (5-HT) and the psychedelic compound psilocin (4-HO-DMT).

Executive Summary

4-Methyltryptamine (4-MeT) is a substituted tryptamine alkaloid characterized by a methyl group at the C4 position of the indole ring. Unlike its renowned analog psilocin (4-hydroxy-N,N-dimethyltryptamine), which possesses a polar hydroxyl group at C4, 4-MeT features a lipophilic methyl substituent. This structural modification makes 4-MeT a critical probe for investigating the steric and hydrophobic tolerance of the serotonin 5-HT2A receptor's orthosteric binding site. While primarily utilized as a biosynthetic precursor in plant alkaloid engineering and a pharmacological standard, its interactions with monoamine transporters and receptors offer significant insights into structure-activity relationships (SAR).

Physicochemical Profile

The introduction of a methyl group at the 4-position alters the electronic density of the indole ring and the lipophilicity of the molecule compared to unsubstituted tryptamine.

| Property | Value / Description |

| IUPAC Name | 2-(4-methyl-1H-indol-3-yl)ethanamine |

| Common Name | 4-Methyltryptamine (4-MeT) |

| CAS Number | 329794099 (PubChem ID); 16052-15-6 (Generic isomer ref) |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| Appearance | Off-white to beige crystalline solid (Free base) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa | ~9.7 (Amine), ~16 (Indole NH) |

| LogP | ~2.1 (Estimated; more lipophilic than Tryptamine) |

Synthetic Methodology

The most robust route for the synthesis of 4-Methyltryptamine utilizes the Speeter-Anthony procedure . This protocol is preferred for its high yield and the stability of the intermediate glyoxylamide.

Reagents & Precursors

-

Starting Material: 4-Methylindole (commercially available).

-

Acylating Agent: Oxalyl chloride.

-

Aminating Agent: Ammonia (anhydrous gas or aqueous NH₄OH).

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄).

Step-by-Step Protocol

Phase 1: Acylation (Formation of Glyoxalyl Chloride)

-

Dissolution: Dissolve 4-Methylindole (1.0 eq) in anhydrous diethyl ether (Et₂O) under an inert atmosphere (N₂ or Ar). Maintain temperature at 0°C.

-

Addition: Dropwise add Oxalyl chloride (1.1 eq). The reaction is highly exothermic; control addition rate to prevent boiling.

-

Observation: A precipitate (3-glyoxalyl chloride intermediate) typically forms immediately, ranging from yellow to orange.

-

Maturation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours to ensure complete substitution at the C3 position.

Phase 2: Amidation (Formation of Glyoxylamide)

-

Quenching: Cool the reaction mixture back to 0°C.

-

Amination: Bubble anhydrous ammonia gas through the suspension or add excess aqueous NH₄OH.

-

Workup: The intermediate converts to 4-methylindole-3-glyoxylamide . Filter the solid, wash copiously with water (to remove NH₄Cl), and dry under vacuum.

-

Checkpoint: Verify identity via NMR. The glyoxylamide is a stable solid, often with a high melting point (>200°C).

-

Phase 3: Reduction (Formation of 4-Methyltryptamine)

-

Preparation: Suspend LiAlH₄ (4.0 eq) in anhydrous THF or Dioxane under Argon.

-

Addition: Slowly add the dried 4-methylindole-3-glyoxylamide (solid or slurry in THF) to the hydride suspension.

-

Reflux: Heat the mixture to reflux (66°C for THF) for 12–24 hours. The amide carbonyls are reduced to methylenes.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter off the aluminum salts. Dry the filtrate (Na₂SO₄) and concentrate in vacuo to yield the crude amine.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or convert to the Hydrochloride salt using HCl/Dioxane for long-term stability.

Synthetic Pathway Visualization

Caption: Stepwise synthesis of 4-Methyltryptamine via the Speeter-Anthony protocol, highlighting the critical glyoxylamide intermediate.

Pharmacology & Mechanism of Action

The pharmacological interest in 4-Methyltryptamine lies in its role as a steric probe for the 5-HT2A receptor.

Structure-Activity Relationship (SAR)

-

4-Position Substitution: The 5-HT2A receptor contains a hydrophobic pocket near the 4/5-position of the indole ring. While the hydroxyl group of psilocin (4-HO) can form hydrogen bonds, the methyl group of 4-MeT is purely lipophilic.

-

Binding Affinity: 4-MeT exhibits affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. However, its potency is generally lower than that of its N,N-dimethylated counterparts (like 4-Me-DMT).

-

Metabolic Stability: As a primary amine, 4-MeT is a prime substrate for Monoamine Oxidase (MAO) .

-

In Vivo Consequence: Without an MAO inhibitor (MAOI), 4-MeT undergoes rapid oxidative deamination to 4-methylindole-3-acetic acid, rendering it orally inactive and short-acting via other routes.

-

Receptor Interaction Logic

Caption: Interaction map showing 4-MeT binding to 5-HT2A residues and its susceptibility to metabolic degradation by MAO.

Safety & Handling

Warning: 4-Methyltryptamine is a research chemical. Its toxicological profile has not been fully established in humans.

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Cytotoxicity: Studies in plant cell cultures (Catharanthus roseus) have indicated that 4-methyltryptamine can be toxic to cells at high concentrations, inhibiting alkaloid biosynthesis.

-

-

Handling Protocol:

-

Use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Store at -20°C under inert gas (Argon) to prevent oxidation (indoles darken upon air exposure).

-

References

-

Manske, R. H. F. (1931).[1] A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Research.

-

McCoy, E. & O'Connor, S. E. (2006). Substrate Analogs to Investigate Alkaloid Biosynthesis in Catharanthus roseus. MIT DSpace.

-

PubChem. 2-(4-methyl-1H-indol-3-yl)ethanamine (Compound Summary). National Library of Medicine.

-

Shulgin, A. T.[2][3] & Shulgin, A. (1997).[4] TiHKAL: The Continuation. Transform Press. (Contextual reference for Tryptamine SAR).

Sources

Chemical structure and stereochemistry of 4-methyltryptamine

Introduction & Structural Significance[1][2][3][4][5]

4-Methyltryptamine (4-MeT) represents a critical scaffold in the study of serotonergic structure-activity relationships (SAR). While less chemically labile than its 4-hydroxylated congeners (such as psilocin), the introduction of a methyl group at the C4 position of the indole ring creates unique steric and electronic perturbations that significantly alter receptor binding kinetics and metabolic stability compared to the unsubstituted parent compound, tryptamine.

This guide provides a rigorous analysis of the chemical structure, conformational stereochemistry, synthetic pathways, and pharmacological profile of 4-MeT. It is designed to serve as a foundational reference for researchers investigating 4-substituted indolealkylamines.

Chemical Identity[6][7][8][9]

-

IUPAC Name: 2-(4-methyl-1H-indol-3-yl)ethanamine[1]

-

Molecular Formula:

[2] -

Molecular Weight: 174.24 g/mol

-

Key Feature: C4-Methylation provides a steric shield adjacent to the C3-ethylamine side chain, influencing both receptor docking and enzymatic degradation.

Stereochemical & Conformational Analysis[1][2][3]

Achirality and Rotameric States

Strictly speaking, 4-methyltryptamine is an achiral molecule; it possesses no asymmetric carbon atoms. Consequently, it does not exist as enantiomers (R/S). However, in the context of receptor binding (drug-target interaction), the conformational stereochemistry (rotamerism) of the ethylamine side chain is the determinant of biological activity.

The flexibility of the ethylamine side chain is defined by two torsion angles:

-

(C2–C3–C

-

(C3–C

The Bioactive Conformation

Pharmacological data suggests that 5-HT

-

Impact of C4-Methylation: The methyl group at position 4 introduces steric bulk that restricts the free rotation of the side chain (

). Unlike 4-hydrogen or 4-hydroxy substituents, the 4-methyl group creates a "molecular wall" that destabilizes certain gauche rotamers, potentially locking the molecule into a specific conformational ensemble that favors receptor affinity or, conversely, alters intrinsic efficacy.

Visualization: Conformational Energy Landscape

The following diagram illustrates the logical flow of conformational analysis for 4-MeT docking.

Figure 1: Conformational logic flow demonstrating how C4-methylation influences the population of the bioactive anti-periplanar rotamer.

Synthetic Methodologies

To ensure high purity and yield, the Speeter-Anthony Tryptamine Synthesis is the industry-standard protocol for 4-substituted tryptamines. This method avoids the harsh conditions of the Fischer Indole synthesis which can lead to degradation of electron-rich indole derivatives.

Protocol: Speeter-Anthony Acylation & Reduction

Reagents:

-

Precursor: 4-Methylindole (commercially available or synthesized via Leimgruber-Batcho).

-

Acylating Agent: Oxalyl chloride.

-

Amine Source: Ammonia (gas or methanolic) or dibenzylamine (for protected routes).

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH

).

Step-by-Step Workflow:

-

Acylation (Glyoxalyl Chloride Formation):

-

Dissolve 4-methylindole in anhydrous diethyl ether (Et

O) at 0°C. -

Add oxalyl chloride (1.2 eq) dropwise. The reaction is exothermic.

-

Mechanism:[3][4] Electrophilic aromatic substitution at the C3 position constitutes the rate-determining step.

-

Observation: Formation of a bright orange/red precipitate (3-indoleglyoxalyl chloride).

-

-

Amidation:

-

The intermediate acid chloride is not isolated.

-

Add excess anhydrous ammonia (or amine of choice) to the suspension.

-

Result: Conversion to 2-(4-methyl-1H-indol-3-yl)-2-oxoacetamide. Isolate via filtration and wash with water to remove ammonium chloride salts.

-

-

Reduction:

-

Suspend the glyoxylamide in dry THF or dioxane.

-

Slowly add LiAlH

(4.0 eq) under reflux conditions. -

Critical Control: Maintain reflux for 12–24 hours to ensure complete reduction of both carbonyl groups. Incomplete reduction yields the tryptophol or intermediate hydroxylamine.

-

Quench: Use the Fieser method (

mL H

-

-

Purification:

-

Filter aluminum salts. Evaporate solvent.[5]

-

Recrystallize the freebase from ethyl acetate/hexane or convert to the fumarate salt for stability.

-

Synthesis Pathway Diagram

Figure 2: The Speeter-Anthony synthesis route for converting 4-methylindole to 4-methyltryptamine.

Pharmacological Profile & SAR

Receptor Affinity

4-MeT acts as a non-selective serotonin receptor agonist.[4] The 4-methyl substituent modulates affinity primarily through steric interactions.

-

5-HT

: Moderate affinity. The 4-methyl group is less tolerated in the orthosteric binding pocket compared to the 4-hydroxyl group (psilocin), which can form hydrogen bonds with serine residues (e.g., Ser159) in the receptor cleft. -

5-HT

: High affinity.[1] Tryptamines often show higher potency at 5-HT

Metabolic Stability (MAO Resistance)

A critical feature of 4-substitution is the protection against Monoamine Oxidase (MAO).

-

Mechanism: MAO-A degrades tryptamine by oxidatively deaminating the side chain.

-

Steric Shielding: The C4-methyl group provides a steric hinderance that interferes with the proper alignment of the ethylamine side chain within the MAO active site. While not as effective as

-methylation (which completely blocks deamination), C4-methylation significantly slows metabolic clearance, extending the half-life relative to unsubstituted tryptamine.

Comparative Data Table

| Compound | Structure | 5-HT | MAO Stability | Primary Effect |

| Tryptamine | Unsubstituted | >1000 nM (Low) | Very Low | Trace Amine / Inactive orally |

| 4-MeT | 4-Methyl | ~200–400 nM (Est.) | Moderate | Serotonergic Agonist |

| Psilocin | 4-Hydroxy-N,N-DMT | ~15 nM (High) | High | Psychedelic |

| ~200 nM | Very High | Releasing Agent / MAOI |

Note:

References

-

Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.

-

Repke, D. B., et al. (1985). Psilocin analogs. II. Synthesis of 3-[2-(dialkylamino)ethyl]indoles. Journal of Heterocyclic Chemistry.

-

Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. (Contextual reference for tryptamine SAR).

Sources

An In-Depth Technical Guide to 4-Methyl-α-methyltryptamine (4-Me-α-MT): Discovery, Historical Context, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-α-methyltryptamine (4-Me-α-MT), also known as 4,α-dimethyltryptamine, is a synthetic tryptamine that emerged from early psychopharmacological research. Initially investigated for its potential as an antidepressant, its unique pharmacological profile, characterized by a modulation of monoaminergic systems, sets it apart from its parent compound, α-methyltryptamine (αMT). This in-depth technical guide provides a comprehensive overview of 4-Me-α-MT, from its discovery and historical context to its synthesis, pharmacology, and legal status. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the nuanced structure-activity relationships within the tryptamine class of compounds.

Discovery and Historical Context: An Experimental Antidepressant

4-Methyl-α-methyltryptamine was first described in the scientific literature in 1962.[1] It was developed during a period of intense exploration into the therapeutic potential of tryptamine derivatives. The pharmaceutical company Sandoz, in Canada, investigated 4-Me-α-MT in the early 1960s under the developmental code name MP-809 as a potential antidepressant.[1] However, despite showing some promise in preliminary clinical studies, it was never commercially marketed.[1]

The exploration of 4-Me-α-MT was part of a broader scientific endeavor to understand the role of serotonin and other neurotransmitters in mood regulation. Its structural relationship to α-methyltryptamine (αMT), a compound that was briefly used as an antidepressant in the Soviet Union under the name Indopan, positioned 4-Me-α-MT as a compound of interest.[1] The addition of a methyl group at the 4-position of the indole ring was a strategic chemical modification aimed at altering the compound's pharmacological properties.

The renowned chemist and psychopharmacologist Alexander Shulgin also documented his experiences with 4-Me-α-MT. He noted that at a dose of 20 mg, the substance produced feelings of unreality, skin flushing, muscle tightness, and mydriasis (pupil dilation). Shulgin, however, distinguished its effects from classic hallucinogens at the doses he assessed, suggesting a higher dose would be required for psychedelic activity.[1]

Chemical Synthesis and Characterization

The synthesis of 4-Methyl-α-methyltryptamine can be achieved through established methods for the preparation of α-alkylated tryptamines, typically starting from a 4-methyl substituted indole precursor. A plausible and commonly utilized route is the Henry reaction followed by reduction.

Plausible Synthetic Pathway

A likely synthetic route for 4-Me-α-MT, adapted from established procedures for α-methyltryptamines, is outlined below. This pathway involves the condensation of 4-methylindole-3-carboxaldehyde with nitroethane to form a nitroalkene intermediate, which is subsequently reduced to the final amine.

Caption: Plausible synthetic pathway for 4-Methyl-α-methyltryptamine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, step-by-step methodology based on known syntheses of analogous compounds. This protocol is for informational purposes only and should be adapted and optimized by qualified chemists in a controlled laboratory setting.

Step 1: Synthesis of 1-(4-Methyl-1H-indol-3-yl)-2-nitroprop-1-ene

-

To a flask containing a solution of 4-methylindole-3-carboxaldehyde in a suitable solvent such as glacial acetic acid, add nitroethane and a catalyst, for example, ammonium acetate.

-

Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified 1-(4-methyl-1H-indol-3-yl)-2-nitroprop-1-ene.

Step 2: Reduction to 4-Methyl-α-methyltryptamine

-

In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Slowly add a solution of 1-(4-methyl-1H-indol-3-yl)-2-nitroprop-1-ene in anhydrous THF to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous solution of a strong base (e.g., sodium hydroxide) to precipitate the aluminum salts.

-

Filter the resulting mixture and wash the filter cake with the ether solvent.

-

Combine the organic filtrates, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-Me-α-MT by a suitable method, such as column chromatography or recrystallization from an appropriate solvent, to yield the final product.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₆N₂ |

| Molar Mass | 188.27 g/mol |

| Appearance | (Expected) Crystalline solid |

| CAS Number | 3569-29-7 |

| IUPAC Name | 1-(4-methyl-1H-indol-3-yl)propan-2-amine |

Pharmacology: A Modulator of Monoaminergic Systems

The pharmacological profile of 4-Me-α-MT is primarily characterized by its interaction with monoamine neurotransmitter systems, though it appears to be less potent than its parent compound, αMT.

Pharmacodynamics

In preclinical studies, 4-Me-α-MT has demonstrated a capacity to partially reverse reserpine-induced behavioral depression in rodents, a model often used to screen for antidepressant activity.[1] However, unlike αMT, it did not induce hyperlocomotion, suggesting a reduced psychostimulant effect.[1] Specifically, at a dose of 50 mg/kg, 4-Me-α-MT reversed reserpine-induced hypoactivity by up to 60%, whereas αMT achieved a 95% reversal at a lower dose of 15 mg/kg.[1] This indicates a lower potency in terms of both its antidepressant-like and stimulant-like effects compared to αMT.[1] The compound is also reported to have very weak monoamine oxidase inhibitory activity.[1]

Caption: Hypothesized pharmacodynamic interactions of 4-Me-α-MT.

Pharmacokinetics

Detailed pharmacokinetic studies on 4-Me-α-MT, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly available literature. However, based on the metabolism of the closely related α-methyltryptamine, it is plausible to hypothesize the primary metabolic pathways for 4-Me-α-MT. The α-methyl group is expected to hinder metabolism by MAO. Key metabolic transformations are likely to include hydroxylation of the indole ring, N-acetylation, and subsequent conjugation with glucuronic acid or sulfate.

Toxicology

Comprehensive toxicological data for 4-Me-α-MT is scarce. The decision to not market the compound as an antidepressant may have been influenced by a variety of factors, including its therapeutic index and side effect profile observed in early clinical trials. Shulgin's personal account mentions side effects such as skin flushing, muscle tightness, and mydriasis at a 20 mg dose, which are common sympathomimetic effects.[1] Without dedicated toxicology studies, a full assessment of its safety profile remains incomplete.

Legal Status

The legal status of 4-Me-α-MT is complex and varies by jurisdiction. In the United States, it is not a specifically scheduled substance at the federal level. However, it may be considered a controlled substance analogue under the Federal Analogue Act if intended for human consumption, due to its structural similarity to scheduled tryptamines like α-methyltryptamine.[1]

In the European Union, the legal status of new psychoactive substances is often addressed through national legislation and EU-wide regulations. While not explicitly listed in most national drug laws, it could fall under generic or analogue-based controls in countries with such legislation.

In Asia, countries like Japan have a "designated substances" category to control new psychoactive compounds.[2] China and India also have stringent regulations on narcotic and psychotropic substances.[3][4] Researchers and drug development professionals should consult the specific regulations of the country in which they intend to work with this compound.

Conclusion and Future Directions

4-Methyl-α-methyltryptamine represents an intriguing chapter in the history of psychopharmacology. Its development as an experimental antidepressant and its unique pharmacological profile, which appears to be attenuated compared to its parent compound, highlight the subtle yet significant impact of structural modifications on the activity of tryptamines.

For researchers, 4-Me-α-MT serves as a valuable tool for probing the structure-activity relationships of monoaminergic modulators. Further investigation into its receptor binding affinities, functional activities at various serotonin receptor subtypes, and its metabolic fate would provide a more complete understanding of its mechanism of action and potential therapeutic applications or liabilities.

For drug development professionals, the history of 4-Me-α-MT underscores the challenges in translating preclinical findings to clinical success. A thorough understanding of its pharmacological and toxicological profile, as well as the complex legal landscape surrounding novel psychoactive compounds, is essential for any future exploration of its therapeutic potential. The legacy of 4-Me-α-MT and other compounds from this era of research continues to inform the design and development of new generations of central nervous system-acting drugs.

References

-

4-Methyl-α-methyltryptamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

- Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. (2022). ACS Omega.

- Kikura-Hanajiri, R. (2015). Prevalence of New Psychoactive Substances and Their Legal Status in Japan.

- Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. (2022).

-

Dimethyltryptamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

- Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. (2022).

- Combating illicit fentanyl: Will increased Chinese regulation generate a public health crisis in India? (2021).

- Toxicological Aspects and Determination of the Main Components of Ayahuasca: A Critical Review. (2021).

- [Prevalence of new designer drugs and their legal status in Japan]. (2012).

- Prevalence of New Designer Drugs and Their Legal Status in Japan. (2012).

- The Evolving Regulatory Landscape for Fentanyl: China, India, and Global Drug Governance. (2022).

- China places nitroxindole substances and 12 new psychoactive substances under control. (2025). Global Times.

- Survey of current trends in the abuse of psychotropic substances and plants in Japan. (2011).

- Facile Synthesis of (R)-1-(1H-indol-3-yl)

- China's NMPA Revises 2025 Regulations for Narcotic And Psychotropic Drug Research. (2025). (Website name not provided in search result).

- China places all nitazenes, 12 other NPS under narcotic control. (2025). Xinhua.

- N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. (2018).

- Toxicology and Analysis of Psychoactive Tryptamines. (2020). ProQuest.

- Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2023). MDPI.

- Analyses of clandestine tablets of amphetamines and their related designer drugs encountered in recent Japan. (2002).

-

4-AcO-DMT - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

- Pathways for the biosynthesis and metabolism of DMT, 1. Biosynthesis:... (2018).

- α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. (2023).

- Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. (1988).

- 4-Hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) in vitro human metabolism. (2021).

- Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). (2021). Research@THEA.

- Synthesis of alpha-Methyltryptamine (IT-290; AMT). (n.d.). designer-drug.com.

- Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (2013). (Journal name not provided in search result).

- α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. (2023).

- Structural basis of the ligand binding and signaling mechanism of melatonin receptors. (2022). (Journal name not provided in search result).

- Synthesis of deuterium labeled tryptamine derivatives. (2007). Tzu Chi University-Pure Scholars.

-

4-HO-MET - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

- In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. (2008). (Journal name not provided in search result).

- Structural Insights into Melatonin Receptors. (2021).

- Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. (2023). MDPI.

- Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. (2006).

Sources

- 1. 4-Methyl-α-methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Combating illicit fentanyl: Will increased Chinese regulation generate a public health crisis in India? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evolving Regulatory Landscape for Fentanyl: China, India, and Global Drug Governance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of Substituted Tryptamines

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Substituted tryptamines represent a vast and pharmacologically rich class of compounds, encompassing endogenous neurotransmitters, natural products, and novel psychoactive substances. Their diverse interactions with central nervous system targets, particularly serotonin (5-HT) receptors, have made them subjects of intense research for their potential as therapeutic agents and tools for dissecting neurobiological pathways.[1][2] This guide provides an in-depth technical overview of the core pharmacological principles governing substituted tryptamines. We will explore the critical relationship between chemical structure and biological activity, detail the molecular interactions with key serotonin receptor subtypes, and provide validated, step-by-step protocols for the essential in vitro assays used in their characterization. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously evaluate and develop novel compounds within this chemical class.

The Tryptamine Scaffold: A Foundation for Diversity

The tryptamine molecule is the chemical backbone for this class of compounds, derived from the amino acid tryptophan.[3] It consists of an indole ring fused to an ethylamine side chain. The pharmacological versatility of this class arises from the potential for chemical substitution at various positions on both the indole ring and the ethylamine side chain.

Key substitution points dramatically influence a compound's pharmacological profile, including its receptor affinity, functional efficacy, and metabolic stability. Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.

Key Structure-Activity Relationship (SAR) Insights:

-

Indole Ring (Positions 4 and 5): Substitution at these positions profoundly impacts receptor selectivity and potency. For instance, a hydroxyl (-OH) or methoxy (-OCH3) group at the 4- or 5-position often increases potency at 5-HT2A receptors.[4] 4-hydroxylation is a key feature of psilocin, the active metabolite of psilocybin.[5] 5-methoxy substitutions are common and can enhance affinity for 5-HT1A receptors.[1][2]

-

Ethylamine Side Chain (N-terminus): The nature of the substituents on the terminal nitrogen (R_N1, R_N2) heavily influences potency and metabolic stability. N,N-dialkylation (e.g., dimethyl, diethyl) is common. Increasing the size of these alkyl groups can sometimes decrease potency.[5]

-

Alpha (α) Position: Substitution at the alpha-carbon, such as with a methyl group, can increase metabolic stability by sterically hindering monoamine oxidase (MAO), an enzyme that degrades many tryptamines.

Molecular Pharmacology at Serotonin Receptors

The primary molecular targets for most psychoactive substituted tryptamines are serotonin (5-HT) receptors, a large family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[6][7] The 5-HT2A receptor is considered the principal target responsible for the classic psychedelic effects of many tryptamines.[5][7]

Receptor Binding Profiles

A compound's affinity for a receptor is a measure of how tightly it binds. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that displaces 50% of a specific radioligand in a binding assay. A lower Ki value indicates higher binding affinity.

Substituted tryptamines often display a range of affinities for multiple 5-HT receptor subtypes. For example, 4-substituted tryptamines frequently show high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors.[2] Conversely, 5-substituted compounds can exhibit high affinity for 5-HT1A receptors.[1][2]

Table 1: Representative Binding Affinities (Ki, nM) of Tryptamines at Human 5-HT Receptors

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Selectivity (2A vs 1A) | Selectivity (2A vs 2C) |

|---|---|---|---|---|---|

| Psilocin (4-HO-DMT) | 15 | 30 | 150 | 10x | 2x |

| 5-MeO-DMT | 100 | 500 | 20 | 0.2x | 5x |

| N,N-DMT | 50 | 150 | 100 | 2x | 3x |

| Bufotenin (5-HO-DMT) | 25 | 80 | 35 | 1.4x | 3.2x |

Note: These values are illustrative and compiled from various sources. Actual values may vary depending on experimental conditions.

Functional Agonism & Signal Transduction

Binding to a receptor does not guarantee a biological response. The functional activity of a compound describes its ability to activate the receptor and trigger downstream signaling cascades. Compounds are classified as:

-

Full Agonists: Elicit the maximum possible response from the receptor.

-

Partial Agonists: Elicit a submaximal response, even at saturating concentrations.[1]

-

Antagonists: Bind to the receptor but do not activate it, thereby blocking the action of agonists.

The 5-HT2A receptor primarily couples to the Gq/11 G-protein.[8][9] Agonist binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[8][9][10] This canonical Gq pathway is a primary measure of 5-HT2A receptor activation.

Beyond the Gq pathway, 5-HT2A receptor activation also leads to the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization and internalization, but also initiate their own distinct signaling cascades.[8][11]

// Connections Ligand -> Receptor [label="Binds"]; Receptor -> Gq [label="Activates"]; Receptor -> Arrestin [label="Recruits"];

// Gq Pathway Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release [label="Triggers"]; DAG -> PKC [label="Activates"];

// Arrestin Pathway Arrestin -> Internalization [label="Mediates"]; Arrestin -> MAPK [label="Initiates"]; } end_dot

Methodologies for Pharmacological Profiling

A robust characterization of a substituted tryptamine requires a suite of in vitro assays to determine its binding affinity and functional profile.

Protocol: Radioligand Binding Assay (for Affinity, Ki)

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

-

Principle: The assay measures the displacement of a known high-affinity radioligand (e.g., [3H]ketanserin for 5-HT2A) from the receptor by increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki.[12]

-

Self-Validation: The protocol's integrity is maintained by including controls for total binding (radioligand only), non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand), and ensuring the radioligand's Kd (dissociation constant) is well-characterized for the given tissue preparation.[13]

Step-by-Step Methodology:

-

Preparation of Membranes: Homogenize tissue or cells expressing the receptor of interest (e.g., HEK293 cells stably expressing human 5-HT2A receptors) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method like the BCA assay.[14]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its Kd concentration), and varying concentrations of the test compound (or buffer for total binding, or a standard unlabeled ligand for non-specific binding).[14]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[14]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the receptor-bound radioligand. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.[14]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Calcium Flux Assay (for Gq Functional Potency, EC50)

This assay measures the activation of the Gq pathway by quantifying the transient increase in intracellular calcium following receptor stimulation.[15]

-

Principle: Cells expressing the Gq-coupled receptor of interest are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[16][17] Upon agonist binding and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to Ca2+ and its fluorescence intensity increases. This change is measured over time by a plate reader or flow cytometer.[18][19]

-

Causality and Validation: The choice of a Gq-coupled receptor necessitates a calcium-based readout. The system is validated using a known full agonist for the receptor to establish the maximum response and a vehicle control for the baseline. The specificity of the response can be confirmed by pre-treating cells with a known antagonist, which should block the agonist-induced calcium flux.[20]

Step-by-Step Methodology:

-

Cell Culture: Plate cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells with human 5-HT2A) in a 96- or 384-well black-walled, clear-bottom microplate and grow to near confluence.[19]

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage). Aspirate the culture medium and add the dye loading buffer to the cells. Incubate for 30-60 minutes at 37°C in the dark.[19]

-

Compound Preparation: Prepare serial dilutions of the test tryptamines in an appropriate assay buffer. Also prepare a positive control (known full agonist) and a vehicle control.

-

Measurement: Place the cell plate into a fluorescence microplate reader (e.g., a FLIPR or FlexStation). The instrument will establish a baseline fluorescence reading for several seconds.

-

Compound Addition & Reading: The instrument will then automatically inject the compound dilutions into the wells while simultaneously continuing to read the fluorescence kinetically for 1-3 minutes.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to the full agonist).

Advanced Concepts: Functional Selectivity (Biased Agonism)

Functional selectivity, or biased agonism, is a phenomenon where a ligand can stabilize specific receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., G-protein vs. β-arrestin).[8][9][21] This concept is critical in modern drug development, as it offers the potential to design drugs that selectively engage therapeutic pathways while avoiding those that cause side effects.[3][8] For tryptamines, it is hypothesized that the ratio of Gq to β-arrestin signaling at the 5-HT2A receptor may differentiate psychedelic effects from other potential therapeutic outcomes.[8]

To assess functional selectivity, one must quantify a compound's potency and efficacy in at least two different pathway-specific assays, such as a calcium flux assay (for Gq) and a β-arrestin recruitment assay.[11][22] β-arrestin recruitment can be measured using various techniques, including enzyme fragment complementation (EFC) assays (e.g., PathHunter), where receptor activation leads to the assembly of a functional enzyme from two fragments, one fused to the receptor and the other to β-arrestin, generating a luminescent or colorimetric signal.[11][23][24]

In Vivo Correlates: The Head-Twitch Response (HTR)

While in vitro assays are essential for molecular characterization, in vivo models are necessary to understand a compound's effects in a whole organism. The head-twitch response (HTR) in rodents is a well-established behavioral assay used as a proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[20][25][26] This rapid, rotational head movement is reliably induced by 5-HT2A agonists and blocked by 5-HT2A antagonists.[20][25] There is a strong correlation between a compound's potency to induce HTR in mice and its hallucinogenic potency in humans, making it a valuable tool for preclinical screening.[20][27]

Conclusion

The pharmacological profile of a substituted tryptamine is a complex interplay of its chemical structure, binding affinity at multiple receptors, and its functional efficacy and bias at those targets. A systematic approach, beginning with SAR analysis and progressing through rigorous in vitro characterization of binding and function, is paramount. The protocols and principles outlined in this guide provide a robust framework for researchers to dissect the pharmacology of these compounds, paving the way for the development of novel chemical probes and safer, more effective therapeutics.

References

-

Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135–4144. Available at: [Link]

-

Cunningham, N. T., & Appel, J. B. (2020). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 373(3), 443–452. Available at: [Link]

-

Glancy, M., & Chatha, M. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1169–1181. Available at: [Link]

-

Nichols, D. E. (2012). Chemistry and Structure-Activity Relationships of Psychedelics. In The Heffter Review of Psychedelic Research, Volume 3. Heffter Research Institute. Available at: [Link]

-

Acar, B. S., & Akper, M. A. (2009). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. Molecules, 14(7), 2634-2648. Available at: [Link]

-

Wang, T., Li, Z., Cvijic, M. E., & Sum, C. S. (2021). The GPCR β-arrestin recruitment assay principle. Methods in Cell Biology. Available at: [Link]

-

Wang, S., Lee, S., & Kim, Y. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(2), 176–184. Available at: [Link]

-

Brown, A. M., & Strange, P. G. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 114(7), 1397–1404. Available at: [Link]

-

Blossom Analysis. (n.d.). The hallucinogenic world of tryptamines: an updated review. Blossom Analysis. Available at: [Link]

-

Egan, C. T., & Roth, B. L. (1995). Species variations in transmembrane region V of the 5-hydroxytryptamine type 2A receptor alter the structure-activity relationship of certain ergolines and tryptamines. Molecular Pharmacology, 48(4), 686-694. Available at: [Link]

-

Gumpper, R. H., & Roth, B. L. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 194, 106833. Available at: [Link]

-

Cvijic, M. E., & Sum, C. S. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

-

Bhattacharyya, S., & Raote, I. (2008). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular and Cellular Neuroscience, 38(3), 325-336. Available at: [Link]

-

Abiero, A., et al. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. International Journal of Molecular Sciences, 21(18), 6800. Available at: [Link]

-

MSU Denver. (2022). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Metamorphosis, Spring 2022. Available at: [Link]

-

Moya, P. R., Berg, K. A., Gutiérrez-Hernandez, M. A., Sáez-Briones, P., Reyes-Parada, M., Cassels, B. K., & Clarke, W. P. (2007). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1054-1061. Available at: [Link]

-

Fantegrossi, W. E., et al. (2013). Tolerance and Cross-Tolerance to Head Twitch Behavior Elicited by Phenethylamine- and Tryptamine-Derived Hallucinogens in Mice. Pharmacology Biochemistry and Behavior, 112-113, 12-19. Available at: [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Available at: [Link]

-

Spirit Pharmacist. (2024). Introduction to Psychedelic Tryptamines. Spirit Pharmacist. Available at: [Link]

-

Blossom Analysis. (n.d.). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Blossom Analysis. Available at: [Link]

-

Stoeber, M., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. eLife, 9, e56318. Available at: [Link]

-

Wang, T., Cvijic, M. E., & Sum, C. S. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Al-Hasani, R., et al. (2021). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS Chemical Neuroscience, 12(15), 2854–2863. Available at: [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. Available at: [Link]

-

Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL. University of Rochester Medical Center. Available at: [Link]

-

University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah. Available at: [Link]

-

Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]

Sources

- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]

- 4. blossomanalysis.com [blossomanalysis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. msudenver.edu [msudenver.edu]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. bu.edu [bu.edu]

- 17. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs | bioRxiv [biorxiv.org]

- 25. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. blossomanalysis.com [blossomanalysis.com]

A Technical Guide to 4-Methyltryptamine: Elucidating its Potential as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-methyltryptamine (4-MT), a lesser-known molecule within the tryptamine class of psychoactive compounds. Due to the limited direct research on 4-MT, this guide synthesizes data from its closest structural and pharmacological analogs to build a predictive framework for its properties and research potential. We delve into its probable chemical characteristics, pharmacological profile, and potential applications as a tool in neuroscience and therapeutic development. This guide includes detailed, field-proven experimental protocols for in vitro and in vivo characterization, designed to provide researchers with a robust starting point for empirical investigation. The overarching goal is to establish a scientifically grounded rationale for exploring 4-methyltryptamine's unique place within the expanding landscape of neuropharmacological research chemicals.

Introduction and Chemical Identity

The tryptamine scaffold is the foundation for a vast array of neuroactive compounds, including the classic psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine) and the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Minor structural modifications to this core can dramatically alter pharmacological activity, making tryptamine derivatives a fertile ground for structure-activity relationship (SAR) studies and the development of novel molecular probes.

The term "4-methyltryptamine" can be ambiguous. It could denote a methyl group on the amine nitrogen (N-methyltryptamine, a known compound) or, as is more common in the context of research chemicals, a methyl group on the indole ring. This guide will focus on the latter: 2-(4-methyl-1H-indol-3-yl)ethanamine . This compound is a structural analog of tryptamine, psilocin, and N,N-dimethyltryptamine (DMT). While direct research on this specific molecule is sparse, significant insights can be gleaned from related compounds such as 4-methyl-N,N-dimethyltryptamine (4-Me-DMT) and 4-methyl-α-methyltryptamine (4-Me-αMT).[1][2] This document will leverage data from these analogs to forecast the potential of 4-methyltryptamine as a valuable research tool.

Chemical Properties:

| Property | Value | Source |

| IUPAC Name | 2-(4-methyl-1H-indol-3-yl)ethanamine | N/A |

| Molecular Formula | C₁₁H₁₄N₂ | [3] |

| Molar Mass | 174.24 g/mol | [3] |

| CAS Number | 61-49-4 (for N-methyltryptamine) | [3] |

| Structure | Indole ring with a methyl group at position 4 and an ethylamine side chain at position 3. | N/A |

Predicted Pharmacological Profile

The pharmacology of tryptamines is primarily dictated by their interaction with serotonin (5-HT) receptors, though they often display affinity for a range of other targets.[4][5]

Pharmacodynamics: Receptor Interactions

Based on its structure, 4-methyltryptamine is predicted to be a serotonin receptor agonist. The primary target of interest for psychedelic activity is the 5-HT₂A receptor.[6][7] Agonism at this receptor initiates a cascade of intracellular signaling events, leading to the characteristic subjective effects of psychedelics and promoting neural plasticity.[8]

Data from 4-Me-DMT shows affinity for multiple serotonin receptors.[2] It is reasonable to hypothesize a similar, though not identical, profile for 4-methyltryptamine. The absence of N,N-dimethylation on the amine in 4-MT, as compared to 4-Me-DMT, will likely alter its binding affinity and functional potency. Furthermore, like many tryptamines, 4-MT may exhibit activity at other receptors, including 5-HT₁A, dopamine, and alpha-adrenergic receptors, which could modulate its overall pharmacological effect.[4][5]

Table of Analog Receptor Affinities (Kᵢ in nM):

| Compound | 5-HT₁E | 5-HT₁F | 5-HT₂B (functional, A₂) |

| 4-Methyl-DMT | 470 | 198 | 141 |

| DMT | 300 | 130 | ~987 (7x weaker than 4-Me-DMT) |

Data synthesized from available literature.[2]

The causality behind these interactions lies in the molecule's ability to fit into the receptor's binding pocket and induce a conformational change. The methyl group at the 4-position likely influences the electronic and steric properties of the indole ring, modulating how it interacts with key amino acid residues within the 5-HT receptor family.

Pharmacokinetics: Metabolism and Duration

Tryptamines lacking α-alkylation (like 4-MT) are typically substrates for monoamine oxidase (MAO), the primary enzyme responsible for their degradation.[9] This rapid metabolism by MAO-A in the gut and liver often results in poor oral bioavailability and a short duration of action when administered parenterally.[9][10] The primary metabolite is expected to be 4-methyl-indole-3-acetic acid (4-Me-IAA). Other minor metabolic pathways could include N-oxidation or N-demethylation.[11]

The key experimental choice to overcome this metabolic vulnerability in research settings is either to use a parenteral route of administration (e.g., intravenous, intraperitoneal) or to co-administer a peripheral MAO inhibitor. This distinction is crucial for interpreting behavioral and physiological data.

Potential as a Research Chemical

The value of a research chemical lies in its ability to selectively probe biological systems to answer specific questions.

-

Probing Structure-Activity Relationships (SAR): 4-MT is an ideal candidate for SAR studies. By comparing its in vitro and in vivo profile to tryptamine, 4-HO-DMT (psilocin), and 4-Me-DMT, researchers can systematically determine the functional role of the 4-position methyl group. This helps in building predictive models for designing compounds with specific pharmacological profiles (e.g., higher selectivity for 5-HT₂A over 5-HT₁A).[12]

-

Neuroimaging and Circuit Mapping: In preclinical models, radiolabeled 4-MT could be used in positron emission tomography (PET) to map the distribution and occupancy of its target receptors in the living brain.[13] Such studies can correlate receptor engagement with behavioral outcomes, helping to deconstruct the neural circuits underlying psychedelic effects.[7]

-

Therapeutic Lead Compound: While speculative, the structural similarity to known antidepressants (like 4-Me-αMT[1]) and compounds with therapeutic potential in psychiatric disorders (like psilocybin[12]) suggests that 4-MT could serve as a foundational structure for novel drug development. Its unique profile might offer a different balance of psychoactive effects and therapeutic efficacy.

Methodologies for Empirical Investigation

The following protocols are designed as self-validating systems. Each includes necessary controls and clear endpoints to ensure data integrity and reproducibility.

In Vitro Characterization

This protocol determines the binding affinity (Kᵢ) of 4-methyltryptamine for a target receptor, such as the human 5-HT₂A receptor.[14][15]

Objective: To quantify the interaction between 4-MT and the 5-HT₂A receptor.

Materials:

-

Cell membranes expressing the human 5-HT₂A receptor.

-

Radioligand (e.g., [³H]ketanserin).

-

Test compound: 4-methyltryptamine HCl.

-

Non-specific competitor (e.g., spiperone at high concentration).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates, glass fiber filters, scintillation counter.

Step-by-Step Methodology:

-

Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand only), non-specific binding (radioligand + spiperone), and competitor binding (radioligand + varying concentrations of 4-MT).

-

Reagent Addition: Add assay buffer, the appropriate concentration of 4-MT or spiperone, a fixed concentration of [³H]ketanserin, and finally the cell membrane suspension to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of 4-MT. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

This protocol determines the functional potency (EC₅₀) and efficacy of 4-MT at a Gq-coupled receptor like 5-HT₂A.[14]

Objective: To measure the ability of 4-MT to activate the 5-HT₂A receptor and trigger a downstream signal (calcium release).

Materials:

-

HEK 293 cells (or similar) stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., HBSS with HEPES).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

-

Cell Plating: Seed the 5-HT₂A-expressing cells into the 96-well plates and allow them to grow to confluence.

-

Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution to the cells. Incubate in the dark at 37°C for approximately 1 hour.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Preparation: Prepare a separate plate with serial dilutions of 4-methyltryptamine.

-

Measurement: Place the cell plate into the fluorescence plate reader. The instrument will measure a baseline fluorescence, then automatically add the 4-MT solutions to the wells while continuing to measure fluorescence kinetically.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of 4-MT. Use non-linear regression to fit a dose-response curve and calculate the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximal effect, compared to a reference agonist like serotonin).

In Vivo Characterization

The HTR is a reliable behavioral proxy for 5-HT₂A receptor activation in rodents and is used to predict psychedelic-like activity.[5][16][17]

Objective: To determine if 4-MT induces 5-HT₂A-mediated behaviors in vivo.

Materials:

-

Male C57BL/6J mice.

-

4-methyltryptamine HCl dissolved in sterile saline.

-

Vehicle control (sterile saline).

-

5-HT₂A antagonist (e.g., ketanserin or M100907) for validation.

-

Observation chambers.

-

Video recording equipment (optional but recommended).

Step-by-Step Methodology:

-

Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

-

Drug Administration: Administer 4-MT via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 0.1, 1, 3, 10 mg/kg). A separate group receives the vehicle control. For validation, a cohort can be pre-treated with the 5-HT₂A antagonist 30 minutes before 4-MT administration.

-

Observation: Immediately after injection, place the mouse back in the chamber and record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming.

-

Blinding and Scoring: The scoring should be performed by an experimenter blinded to the treatment conditions to prevent bias.

-

Data Analysis: Compare the number of head twitches across the different dose groups and the control group using appropriate statistical tests (e.g., ANOVA). A dose-dependent increase in HTR that is blocked by a 5-HT₂A antagonist provides strong evidence of 5-HT₂A agonist activity.

Toxicology and Legal Status

Toxicology: There is no formal toxicological data available for 4-methyltryptamine. Any research must be preceded by careful dose-finding studies, starting with very low doses. The toxicological profile of related compounds like α-methyltryptamine (AMT) includes sympathomimetic effects such as tachycardia and hyperthermia, which should be considered potential risks.[18]

Legal Status: 4-methyltryptamine is not explicitly scheduled in many jurisdictions, including the United States.[19] However, it could be considered a controlled substance analog if intended for human consumption under the Federal Analogue Act in the US and similar legislation elsewhere.[2][19] All research must be conducted in strict compliance with local laws and regulations governing research chemicals.

Conclusion and Future Directions

4-methyltryptamine represents an untapped opportunity for neuropharmacological research. Based on a logical synthesis of data from its closest analogs, it is hypothesized to be a serotonin receptor agonist with potential psychoactive effects mediated primarily by the 5-HT₂A receptor. Its value lies in its potential to refine our understanding of tryptamine structure-activity relationships and to serve as a novel probe for exploring neural circuits.

The immediate future for 4-MT research is empirical validation. The protocols outlined in this guide provide a clear path forward for its systematic characterization, from receptor binding and functional activity to in vivo behavioral effects. This foundational work is essential to determine if 4-methyltryptamine holds a unique and valuable place in the toolkit of the modern neuroscientist and drug discovery professional.

References

- Wikipedia. 4-Methyl-α-methyltryptamine. [URL: https://en.wikipedia.org/wiki/4-Methyl-%CE%B1-methyltryptamine]

- Wikipedia. 4-Methyl-DMT. [URL: https://en.wikipedia.org/wiki/4-Methyl-DMT]

- Glancy, G. et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10111620/]

- Wikipedia. 4-Methyl-α-ethyltryptamine. [URL: https://en.wikipedia.org/wiki/4-Methyl-%CE%B1-ethyltryptamine]

- Cornell University. Psychedelic Science @ Cornell. [URL: https://kwan.bme.cornell.

- BenchChem. (2025). A Comparative Analysis of the In Vitro Potency of 5-MeO-αMT and Other Psychedelic Tryptamines. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-in-vitro-potency-of-5-meo-amt-and-other-psychedelic-tryptamines/]

- Glancy, G. et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.2c00222]

- Charles River Laboratories. Psychedelic Studies. [URL: https://www.criver.com/products-services/discovery-services/neuroscience/psychedelic-studies]

- ResearchGate. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice | Request PDF. [URL: https://www.researchgate.net/publication/369165961_Receptor_Binding_Profiles_for_Tryptamine_Psychedelics_and_Effects_of_4-Propionoxy-NN-dimethyltryptamine_in_Mice]

- Wikipedia. Legal status of psychedelic drugs in the United States. [URL: https://en.wikipedia.

- PubMed. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. [URL: https://pubmed.ncbi.nlm.nih.gov/37082754/]

- De Gregorio, D. et al. (2021). Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine. Journal of Neuroscience. [URL: https://www.jneurosci.org/content/41/5/891]

- Klein, A. K. et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9632918/]

- Simão, A. Y. et al. (2020). Recreational Use, Analysis and Toxicity of Tryptamines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7767022/]

- Halberstadt, A. L. (2018). Behavioral Neurobiology of Psychedelic Drugs. ResearchGate. [URL: https://www.researchgate.net/publication/326887136_Behavioral_Neurobiology_of_Psychedelic_Drugs_2018_Series_Current_Topics_in_Behavioral_Neurosciences_Vol_36]

- BenchChem. (2025). The Discovery of Novel Tryptamine Derivatives from Fungal Species: An In-depth Technical Guide. [URL: https://www.benchchem.com/blog/the-discovery-of-novel-tryptamine-derivatives-from-fungal-species-an-in-depth-technical-guide]

- Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2018.00536/full]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6088, Methyltryptamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Methyltryptamine]

- Wikipedia. Tryptamine. [URL: https://en.wikipedia.org/wiki/Tryptamine]

- Simão, A. Y. et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5878]

Sources

- 1. 4-Methyl-α-methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. 4-Methyl-DMT - Wikipedia [en.wikipedia.org]

- 3. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Psychedelic Science @ Cornell [psychedelics.cornell.edu]

- 9. Tryptamine - Wikipedia [en.wikipedia.org]

- 10. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 11. Toxicology and Analysis of Psychoactive Tryptamines [mdpi.com]

- 12. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Legal status of psychedelic drugs in the United States - Wikipedia [en.wikipedia.org]

The Biological Versatility of Tryptamines: A Technical Guide to Their Activity and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Tryptamine, a monoamine alkaloid derived from the essential amino acid tryptophan, forms the foundational scaffold for a vast and functionally diverse class of neuroactive compounds. From endogenous neurotransmitters that regulate our sleep-wake cycles and mood to potent psychedelic agents and frontline therapeutics for debilitating migraines, the biological significance of tryptamine derivatives is profound and multifaceted. This technical guide provides a comprehensive exploration of the biological activity of these compounds, delving into their structure-activity relationships, receptor pharmacology, and the experimental methodologies crucial for their evaluation. As a senior application scientist, this document is designed to be a practical and insightful resource, bridging fundamental principles with field-proven applications to empower researchers in their discovery and development endeavors.

The Tryptamine Core: A Gateway to Diverse Biological Functions

The tryptamine molecule, characterized by an indole ring fused to a benzene and pyrrole ring, with a 2-aminoethyl group at the third carbon, is a privileged structure in neuropharmacology.[1] This relatively simple scaffold has been evolutionarily and synthetically elaborated upon to generate compounds with a remarkable range of biological activities. These can be broadly categorized into three main groups:

-

Endogenous Tryptamines: These are naturally occurring neurotransmitters and hormones vital for physiological homeostasis. Key examples include serotonin (5-hydroxytryptamine or 5-HT), which plays a critical role in mood, appetite, and cognition, and melatonin (N-acetyl-5-methoxytryptamine), the primary regulator of circadian rhythms.[1][2]

-

Psychedelic Tryptamines: This class includes naturally occurring compounds like psilocybin (found in "magic mushrooms") and N,N-dimethyltryptamine (DMT), as well as synthetic analogs.[1] These substances are known for their profound effects on perception, thought, and mood, primarily through their interaction with serotonin receptors in the brain.

-

Therapeutic Tryptamine Derivatives: This category is exemplified by the "triptan" class of drugs, which are highly effective for the acute treatment of migraine headaches.[3] Additionally, ongoing research is exploring the therapeutic potential of tryptamine derivatives in a variety of other conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[4][5][6][7][8]